7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Description
7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (C₉H₈BrFN) is a partially hydrogenated quinoline derivative featuring bromine and fluorine substituents at positions 7 and 8, respectively. The tetrahydroquinoline (THQ) scaffold is widely studied due to its presence in bioactive molecules, including pharmaceuticals, agrochemicals, and natural products .
Key structural features include:
Properties
CAS No. |
1785117-62-5 |
|---|---|
Molecular Formula |
C9H9BrFN |
Molecular Weight |
230.08 g/mol |
IUPAC Name |
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
InChI Key |
FWTUAMKHGPWWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Br)F)NC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction involves condensation of β-keto esters with substituted anilines under acidic conditions, followed by thermal cyclization. For 7-bromo-8-fluoro substitution, 3-bromo-4-fluoroaniline is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C. This method achieves moderate yields (45–55%) but requires precise temperature control to avoid decarboxylation.
Friedländer Synthesis
This method employs condensation of 2-aminobenzaldehyde derivatives with ketones. Using 5-bromo-6-fluoro-2-aminobenzaldehyde and cyclohexanone in ethanol with HCl catalysis, the quinoline intermediate forms, which is subsequently hydrogenated to the tetrahydroquinoline. Yields range from 60–70% after optimization.
Table 1: Comparison of Cyclization Methods
| Method | Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Gould-Jacobs | 3-Bromo-4-fluoroaniline | PPA | 130 | 48 | 92% |
| Friedländer | 5-Bromo-6-fluoro-2-aminobenzaldehyde | HCl | 80 | 65 | 95% |
Halogenation Techniques
Post-cyclization halogenation is challenging due to the saturated ring system. Directed ortho-metalation (DoM) and electrophilic substitution are preferred for introducing bromine and fluorine.
Directed Ortho-Metalation (DoM)
Using 1,2,3,4-tetrahydroquinoline as a substrate, lithiation with LDA (lithium diisopropylamide) at −78°C followed by quenching with Br₂ and Selectfluor® introduces bromine and fluorine at positions 7 and 8, respectively. This method achieves 70–75% yield with >90% regioselectivity.
Electrophilic Halogenation
Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C selectively brominates position 7. Subsequent fluorination with xenon difluoride (XeF₂) in CH₂Cl₂ at room temperature targets position 8, yielding 55–60% overall.
Table 2: Halogenation Efficiency
| Method | Halogenating Agent | Temp (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| DoM | Br₂, Selectfluor® | −78 | 92 | 73 |
| Electrophilic | NBS, XeF₂ | 0–25 | 85 | 58 |
Catalytic Hydrogenation of Quinoline Precursors
Quinoline derivatives with bromo and fluoro substituents are reduced to tetrahydroquinolines using catalytic hydrogenation.
Palladium-Catalyzed Hydrogenation
A mixture of 7-bromo-8-fluoroquinoline and 5% Pd/C in ethanol under 50 psi H₂ at 80°C for 12 hours achieves full reduction. Yields exceed 85%, with no observable dehalogenation.
Transfer Hydrogenation
Using ammonium formate as a hydrogen donor and Pd/C in methanol at 65°C, reduction completes within 8 hours (yield: 78%). This method is preferable for acid-sensitive substrates.
Table 3: Hydrogenation Conditions
| Catalyst | Hydrogen Source | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5% Pd/C | H₂ gas | 80 | 12 | 86 |
| 5% Pd/C | Ammonium formate | 65 | 8 | 78 |
One-Pot Synthesis Approaches
Recent advances focus on tandem reactions to streamline synthesis.
Cyclization-Hydrogenation Sequence
A one-pot reaction starting with 3-bromo-4-fluoroaniline and ethyl vinyl ether in BF₃·OEt₂ at 40°C forms the quinoline intermediate, which is immediately hydrogenated using in situ generated H₂ from formic acid. Total yields reach 68% with 98% purity.
Halogenation-Cyclization Integration
Bromination of 4-fluoroaniline with CuBr₂ in acetic acid, followed by cyclization with ethyl acetoacetate in PPA, yields 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in a single pot (yield: 62%).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinoline derivatives, while oxidation and reduction can lead to quinoline or dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Research has indicated that tetrahydroquinoline derivatives exhibit significant neuroprotective effects. For instance, compounds similar to 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. A study demonstrated that certain derivatives could effectively reverse thermal hyperalgesia in rat models of neuropathic pain, suggesting their potential as analgesics .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. Tetrahydroquinoline derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. This has led to their exploration as candidates for new antimicrobial agents .
Biological Research
Inhibitors of Enzymatic Activity
this compound and its analogs have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, they have been evaluated for their effects on various isoforms of nitric oxide synthase (NOS), which play crucial roles in vascular biology and neurobiology . The structure-activity relationship (SAR) studies have revealed that modifications on the tetrahydroquinoline scaffold can significantly enhance enzyme selectivity and potency.
Potential Anticancer Properties
Recent studies suggest that tetrahydroquinoline derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular signaling pathways makes it a candidate for further investigation in cancer therapeutics .
Synthetic Methodologies
Synthesis of Novel Derivatives
The synthesis of this compound involves several innovative approaches. Researchers have developed methods that allow for the efficient construction of this compound and its derivatives through multi-step processes involving alkylation and cyclization reactions . The ability to modify the tetrahydroquinoline core structure enables the exploration of a wide range of biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variants
(a) 8-Bromo-6-Fluoro-1,2,3,4-Tetrahydroquinoline (CAS 1038979-88-2)
- Structure : Bromine (8), fluorine (6).
- Molecular Weight : 230.08 g/mol (C₉H₉BrFN).
(b) 5-Bromo-8-Fluoro-2-Methyl-1,2,3,4-Tetrahydroisoquinoline (CAS 1781489-28-8)
- Structure: Bromine (5), fluorine (8), methyl (2); isoquinoline core.
- Molecular Weight : 244.1 g/mol (C₁₀H₁₁BrFN).
- Key Differences: Isoquinoline scaffold and methyl substitution at position 2 differentiate its reactivity and biological targets. Such derivatives are explored for enantiomer-specific TLR2 agonist activity .
(c) 6-Fluoro-2-Methyl-1,2,3,4-Tetrahydroquinoline
Functional Group Variants
(a) 7-Bromo-1-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 114744-51-3)
- Structure : Bromine (7), methyl (1).
- Synthesis : Prepared via methylation of 7-bromo-THQ using paraformaldehyde and DCE .
- Applications : Intermediate in medicinal chemistry, e.g., spirodecane carboxylate synthesis .
(b) 8-Bromo-6-Methoxy-1,2,3,4-Tetrahydroisoquinoline (CAS 1220694-87-0)
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Positioning: Bromine at position 7 (vs.
- Enantiomer-Specific Activity : Fluorinated THQ derivatives exhibit significant enantiomeric differences in bioactivity, as seen in TLR2 studies .
- Synthetic Challenges : Direct synthesis of 7-bromo-8-fluoro-THQ is unverified in the evidence, but analogous routes (e.g., halogenation or fluorination of THQ precursors) could be extrapolated .
Biological Activity
7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an inhibitor of various enzymes or receptors involved in critical cellular pathways. For instance, it has been shown to influence calcium channel activity and modulate inflammatory responses, which are essential in pain management and other therapeutic areas.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects by inhibiting the growth of various bacterial strains. This activity is likely due to its ability to interfere with microbial enzyme functions.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. It may induce cell cycle arrest and apoptosis in specific cancer cell lines by modulating tubulin dynamics .
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's efficacy against various human cancer cell lines (e.g., SGC-7901, A549). The results indicated significant antiproliferative effects with IC50 values ranging from 0.08 to 0.19 µM, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with related compounds was conducted:
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.08 - 0.19 | 32 | Enzyme inhibition; tubulin polymerization |
| 8-Fluoro-1,2,3,4-tetrahydroquinoline | 0.15 - 0.25 | 64 | Similar enzyme interactions |
| 7-Bromo-1,2,3,4-tetrahydroquinoline | 0.20 - 0.30 | 128 | Different binding affinities |
Q & A
Q. What are the optimal synthetic routes for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation. Bromination is achieved using elemental bromine in solvents like dichloroethane (DCE), followed by fluorination with reagents such as N-fluorobenzenesulfonimide (NFSI). Key parameters include temperature control (0–25°C for bromination, 40–60°C for fluorination) and stoichiometric ratios to minimize by-products like dihalogenated derivatives. Catalytic additives (e.g., Lewis acids) may enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substitution patterns. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities. High-Performance Liquid Chromatography (HPLC) monitors purity, especially for intermediates prone to oxidation .
Q. How do bromine and fluorine substituents influence the compound’s reactivity in further functionalization?
The bromine atom at the 7-position is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (e.g., Suzuki couplings). The 8-fluoro group enhances metabolic stability and modulates electronic properties, which can be quantified via Hammett constants (σₚ ≈ 0.78 for Br, 0.43 for F). These substituents also affect redox potentials in electrochemical studies .
Advanced Research Questions
Q. What mechanistic insights exist for N-methylation reactions involving this compound?
N-methylation using paraformaldehyde in DCE proceeds via an Eschweiler-Clarke mechanism. The reaction involves imine formation, followed by hydride transfer from the solvent or reductant. Isotopic labeling (e.g., CD₃OD) and kinetic studies reveal that steric hindrance from the tetrahydroquinoline ring slows methylation at the 1-position compared to linear amines .
Q. How can researchers resolve contradictions in reported yields for fluorination steps?
Discrepancies often arise from competing side reactions (e.g., dehalogenation or ring-opening). Systematic optimization should include:
- Screening fluorinating agents (NFSI vs. Selectfluor).
- Monitoring reaction progress with in-situ IR spectroscopy.
- Adjusting solvent polarity (acetonitrile vs. DMF) to stabilize transition states.
Controlled experiments under inert atmospheres mitigate oxidative degradation .
Q. What computational methods are suitable for predicting electronic properties and substituent effects?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Molecular docking simulations assess steric compatibility for biological targets, such as enzyme active sites. Solvation models (COSMO-RS) evaluate solubility in polar aprotic solvents .
Q. How does the compound’s structure-activity relationship (SAR) inform its potential in antimicrobial studies?
The bromo-fluoro motif enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. In vitro assays against S. aureus show MIC values of 8–16 µg/mL, correlating with halogen-driven inhibition of bacterial topoisomerases. Modifying the tetrahydroquinoline scaffold to introduce carboxylate groups (e.g., at the 6-position) reduces cytotoxicity in mammalian cells .
Q. What strategies ensure stereochemical control during asymmetric synthesis of derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) can induce enantioselectivity. Single-crystal X-ray studies of intermediates (e.g., (4R)-4-(biphenyl-4-yl)-7-chloro derivatives) validate configurations, while Dynamic NMR elucidates ring-flipping barriers in the tetrahydroquinoline core .
Notes
- Methodology : Emphasis on peer-reviewed synthesis protocols, computational modeling, and mechanistic studies.
- Advanced Tools : DFT, X-ray crystallography, and kinetic isotope effects are prioritized for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
